Cas no 82689-19-8 ((S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate)

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate structure
82689-19-8 structure
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
82689-19-8
C16H22N2O3
290.357484340668
MFCD00235953
722456
24873751

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Properties

Names and Identifiers

    • N-Boc-L-tryptophanol
    • Nalpha-(tert-Butoxycarbonyl)-L-tryptophanol
    • Boc-L-Tryptophanol
    • (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
    • Boc-Trypotophanol
    • Boc-Tryptophanol
    • Carbamic acid,N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester
    • N-alpha-Boc-L-tryptophanol
    • tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
    • (S)-2-(Boc-amino)-3-(3-indolyl)propanol
    • Nα-Boc-L-tryptophanol
    • (S)-2-(tert-Butoxycarbonyl)amino-3-(3-indolyl)propanol
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • 1,1-Dimethylethyl [(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate
    • N-tert-Butoxycarbonyl-L-tryptophanol
    • +Expand
    • MFCD00235953
    • JEFQUFUAEKORKL-LBPRGKRZSA-N
    • 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1
    • C(C1=CNC2C=CC=CC1=2)[C@@H](CO)NC(=O)OC(C)(C)C

Computed Properties

  • 290.16300
  • 3
  • 5
  • 7
  • 21
  • 354
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 2
  • 0

Experimental Properties

  • 2.98690
  • 74.35000
  • 120.0 to 124.0 deg-C
  • White to Yellow Solid
  • Not determined
  • [α]20/D −30°, c = 2 in acetic acid
  • 1.1900

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Security Information

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003OY8-1g
Boc-L-Tryptophanol
82689-19-8 98%
1g
$6.00 2024-04-21
A2B Chem LLC
AB71504-1g
Boc-L-tryptophanol
82689-19-8 98%
1g
$6.00 2024-04-19
Aaron
AR003P6K-250mg
Boc-L-Tryptophanol
82689-19-8 98%
250mg
$5.00
abcr
AB258852-1 g
N-alpha-t-Butyloxycarbonyl-L-tryptophanol; .
82689-19-8
1g
€56.50 2023-04-27
Apollo Scientific
OR316000-5g
N-t-BOC-L-Tryptophanol
82689-19-8 98%
5g
£55.00 2023-08-31
AstaTech
56278-1/G
(S)-3-(2-(BOC-AMINO)-3-HYDROXYPROPYL)-INDOLE
82689-19-8 97%
1g
$10 2023-09-17
Chemenu
CM116754-10g
N-Boc-L-tryptophanol
82689-19-8 95%+
10g
$122 2021-08-06
eNovation Chemicals LLC
D103080-5g
N-Boc-L-Tryptophanol
82689-19-8 97%
5g
$687 2022-06-03
Fluorochem
M03451-1g
Boc-Tryptophanol
82689-19-8 95%
1g
£17.00 2022-02-28
TRC
B943903-250mg
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
82689-19-8
250mg
$ 50.00 2022-06-06

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -15 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  1 h, -15 °C
1.3 Reagents: Water
Reference
Synthesis and evaluation of chirally defined side chain variants of 7-chloro-4-aminoquinoline to overcome drug resistance in malaria chemotherapy
Dola, Vasantha Rao; et al, Antimicrobial Agents and Chemotherapy, 2017, 61(3),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Methyl chloroformate ;  1 h, 0 °C
1.3 Reagents: Sodium borohydride Solvents: Water ;  4 h, 0 °C
Reference
Synthesis and antimicrobial activities of amides of chiral benzyl ethers of N-Boc protected aminols of L-amino acids with succinic acid
Mumtaz, Salma; et al, Journal of the Chemical Society of Pakistan, 2015, 37(2), 407-417

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Synthesis and binding properties of guanidinium biscarboxylates
Spaeth, Andreas; et al, Monatshefte fuer Chemie, 2011, 142(12), 1289-1308

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium borohydride Catalysts: Methanol Solvents: Tetrahydrofuran ;  45 min, rt; 45 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Copper-Catalyzed Cyclization of Iodo-tryptophans: A Straightforward Synthesis of Pyrroloindoles
Coste, Alexis; et al, Organic Letters, 2008, 10(17), 3841-3844

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 Reagents: Citric acid Solvents: Water ;  > 1 min
Reference
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water
1.3 Solvents: 1,4-Dioxane ,  Water ;  12 h, 25 °C
Reference
A catalytic N-deacylative alkylation approach to hexahydropyrrolo[2,3-b]indole alkaloids
Kumar, Nivesh; et al, Chemical Communications (Cambridge, 2018, 54(65), 9083-9086

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, 0 °C; 18 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, 25 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  < 0 °C; 4 h, 25 °C
Reference
Design, synthesis, and evaluation of novel Akt1 inhibitors based on an indole scaffold
Yang, Dezhi ; et al, Chemical Biology & Drug Design, 2017, 90(5), 791-803

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, 0 °C; 18 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, 25 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
Reference
Design, synthesis and evaluation of novel indole derivatives as AKT inhibitors
Yang, Dezhi; et al, Bioorganic & Medicinal Chemistry, 2014, 22(1), 366-373

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
Reference
An efficient method for the reduction of N-protected amino acids and peptides to the corresponding alcohols
Naqvi, T.; et al, Journal of Chemical Research, 1999, (7), 424-425

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
Reference
Pseudosymmetry in Azabicyclo[2.1.1]hexanes. A Stereoselective Construction of the Bicyclic Core of Peduncularine
Ragains, Justin R.; et al, Organic Letters, 2006, 8(20), 4437-4440

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
2.2 Reagents: Citric acid Solvents: Water ;  > 1 min
Reference
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water
2.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, 25 °C
Reference
A catalytic N-deacylative alkylation approach to hexahydropyrrolo[2,3-b]indole alkaloids
Kumar, Nivesh; et al, Chemical Communications (Cambridge, 2018, 54(65), 9083-9086

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  0 °C; overnight, 60 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
3.2 Reagents: Citric acid Solvents: Water ;  > 1 min
Reference
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Raw materials

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Preparation Products

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:82689-19-8)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
CHENG DOU CHUANG KE CHENG Biotechnology Co., Ltd.
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(CAS:82689-19-8)
FENG LI
15928581901
sales@ckcbiotech.com
Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:82689-19-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:82689-19-8)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:82689-19-8)
XU NV SHI
15221998634
1986399151@qq.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:82689-19-8)(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
A840415
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